4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide - 2097862-72-9

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Catalog Number: EVT-2957346
CAS Number: 2097862-72-9
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(pyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (PQS)

    Compound Description: PQS is a sulfonamide derivative studied for its corrosion-inhibiting properties on mild steel in hydrochloric acid. [] It exhibited 98.7% inhibition efficiency at a 40 ppm concentration at 303 K, suggesting its potential as a corrosion decelerator. [] DFT studies provided theoretical support for its interaction with mild steel surfaces. []

N-(4-methylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (MQS)

    Compound Description: MQS is another sulfonamide derivative investigated alongside PQS for its corrosion inhibition properties. [] Although it exhibited relatively lower inhibition efficiency (96.8% at 40 ppm, 303 K) compared to PQS, [] MQS demonstrated the influence of structural modifications on the effectiveness of corrosion inhibition.

2-Iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzene sulfonamide

    Compound Description: This compound is the active ingredient in a liquid formulation designed for plant protection. [] Its specific agrochemical properties remain undisclosed in the provided abstract.

N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides

    Compound Description: This class of compounds was synthesized using a Palladium-catalyzed Buchwald-Hartwig reaction, demonstrating the versatility of this reaction in forming carbon-nitrogen bonds for the development of novel compounds. [] These compounds were screened for their antibacterial and antifungal activities. []

4-(4-oxo-2-thioxo-1, 2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide

    Compound Description: This compound serves as a key intermediate in synthesizing disubstituted alkyl 4(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives, [] which were investigated for anti-ulcer activity. []

    Compound Description: This series of compounds represents a novel set of derivatives incorporating a complex heterocyclic system with a benzene-sulfonamide core. [] Specific details about their biological activity or applications are not provided in the abstract.

    Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial and antioxidant activities. [] The specific compounds, N-(7bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide and 4bromo-N-(7-methyl-1, 3-benzoxazol-2-yl) benzene-1sulfonamide, exhibited pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. []

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

    Compound Description: This specific compound's crystal structure has been characterized, revealing details about its conformation and intermolecular interactions. [] No biological activity data is presented in the abstract.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

    Compound Description: The crystal structure of this compound reveals its molecular conformation and intermolecular interactions. [] The abstract does not provide information about its biological activity.

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide

    Compound Description: This compound has been characterized through its crystal structure, providing insights into its conformation and intermolecular interactions. [] No information about its biological activity is available in the provided abstract.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

    Compound Description: The crystal structure of this compound has been elucidated, revealing information about its molecular conformation and intermolecular interactions. [] Biological activity data is not provided in the abstract.

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

    Compound Description: Crystal structure analysis has been performed on this compound, revealing insights into its conformation and intermolecular interactions. [] No information about its biological activity is available in the abstract.

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (Lactone Impurity, BCL)

    Compound Description: Identified as an impurity during Baricitinib synthesis, BCL forms through a plausible lactonization mechanism. [] It serves as a reference standard for ensuring Baricitinib purity during drug development. []

2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

    Compound Description: BCD represents another impurity detected during the synthesis of Baricitinib. [] Similar to BCL, it acts as a reference standard for ensuring the purity of Baricitinib during pharmaceutical development. []

2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Hydroxymethyl, BHM)

    Compound Description: BHM, another impurity found in Baricitinib synthesis, [] is crucial as a reference standard to ensure drug purity during development. []

4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide

    Compound Description: The crystal structure of this compound has been resolved, providing information about its conformation and intermolecular interactions. [] Biological activity data is not included in the abstract.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate

    Compound Description: This series of compounds, synthesized from a quinazolinone-based intermediate, was designed and evaluated for their anti-ulcer properties. [] The inclusion of the 1,4-dihydropyridine scaffold, often found in calcium channel blockers, suggests a potential mechanism of action for these compounds.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

    Compound Description: This compound, developed from a PDE5 inhibitor scaffold, functions as a highly selective PDE10A inhibitor. [] Its efficacy in a rat conditioned avoidance response (CAR) test suggests its potential as a therapeutic agent for psychosis, particularly schizophrenia. []

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide/benzene Sulfonamides

    Compound Description: These derivatives, containing a tetrahydropyridine ring, have shown anti-inflammatory and anticancer activities. [] The specific compound N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide exhibited the most potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

    Compound Description: This compound is a high-affinity antagonist selective for the κ-opioid receptor (KOR). [, ] It demonstrated antidepressant-like effects, attenuated stress-induced behaviors, and showed potential in treating cocaine-seeking behavior. [, ]

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

    Compound Description: These novel compounds were synthesized and investigated for their anti-inflammatory and anticancer properties. []

6-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine

    Compound Description: This compound is an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in treating certain cancers. [] It's also considered a genotoxic impurity during Imatinib synthesis. []

4-(chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

    Compound Description: This compound is another genotoxic impurity identified during the synthesis of Imatinib. [] Its presence necessitates careful control during Imatinib production to ensure drug safety.

4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC)

    Compound Description: SPIII-5ME-AC is an isatine-sulfonamide derivative that demonstrates HIV integrase inhibitory activity in both overall and strand transfer reactions. []

4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide (SPIII-5Cl-BZ)

    Compound Description: SPIII-5Cl-BZ is another isatine-sulfonamide derivative synthesized and evaluated for anti-HIV activity. [] It exhibits 36% maximum protection against HIV-1 at a sub-toxic concentration. []

4-((1-((4-((dialkylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide

    Compound Description: This group of compounds, synthesized via a Mannich reaction, was investigated for its antibacterial and antifungal activities. [] The specific details regarding their activity profiles are not available in the provided abstract.

(Guaiazulen-1-yl)-1H-pyrroles

    Compound Description: This class of compounds, featuring a guaiazulene moiety, was synthesized using the Paal-Knorr reaction. []

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

    Compound Description: The crystal structure of this compound has been determined, providing insights into its conformation and intermolecular interactions. [] No data regarding its biological activity is provided.

1-substituted-3-(2-methyl-4-oxo-4H-quinazolin-3-yl) urea and/or thiourea

    Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity. []

4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide

    Compound Description: This class of quinazoline derivatives, along with their nitric oxide-releasing counterparts, were synthesized and evaluated for their anti-inflammatory activity. []

    Compound Description: These compounds, designed as nitric oxide (NO) donor hybrids, were synthesized and evaluated for their anti-inflammatory activity and NO release properties. [] The NO-releasing capability of these compounds was correlated with their gastric protective activity. []

    Compound Description: These novel NO-hybrid molecules were synthesized and tested for their anti-inflammatory activity and nitric oxide release. [] The study found that the introduction of the NO-releasing moiety led to a reduction in COX-1 inhibitory activity compared to the parent sulfonamides, suggesting a potential for reduced gastric ulcerative side effects. []

6-methyl-N1(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

    Compound Description: This compound represents a novel building block for the synthesis of potential antiproliferative agents. [] Derivatives of this compound exhibited potent in vitro activity against human leukemia cell lines (K562 and Reh). []

Properties

CAS Number

2097862-72-9

Product Name

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

IUPAC Name

4-acetyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide

Molecular Formula

C17H20N4O3S

Molecular Weight

360.43

InChI

InChI=1S/C17H20N4O3S/c1-13(22)14-5-7-16(8-6-14)25(23,24)20-12-15-4-2-11-21(15)17-18-9-3-10-19-17/h3,5-10,15,20H,2,4,11-12H2,1H3

InChI Key

QQNVYCWYKTWDOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.